3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
The compound 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a synthetic molecule that may have potential applications in medicinal chemistry, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, crystal structures, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of an amine with a benzoyl chloride derivative. For example, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved by reacting potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot . Similarly, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide compounds were synthesized through a multi-step process involving the formation of an aminating agent, followed by reaction with substituted benzoyl chloride/benzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Crystal structure determination is a crucial step in understanding the molecular geometry of benzamide derivatives. For instance, the crystal structure of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide was analyzed, revealing two independent molecules with different orientations of the pyridine ring with respect to the benzene ring . This type of analysis can provide insights into the potential molecular structure of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide, including bond lengths, bond angles, and dihedral angles.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the substituents on the aromatic ring and the nature of the amide linkage. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to cyclization and the formation of new thiadiazolo[2,3-a]pyridine benzamide derivatives . Understanding these types of reactions can help predict how 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide might behave under various chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the provided papers do not discuss the specific properties of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide, they do provide data on related compounds. For instance, the cytotoxic activity of certain benzamide derivatives against various cancer cell lines was evaluated, indicating the potential biological relevance of these compounds . These studies suggest that the compound may also possess interesting biological properties that could be explored further.
Scientific Research Applications
Fluorescence and Luminescence Properties
Studies have explored the fluorescence and luminescence properties of benzamide derivatives, demonstrating their potential in creating novel fluorescent materials for biological and material applications. These compounds exhibit enhanced emission in specific conditions, which can be leveraged in designing sensors, imaging agents, and light-emitting devices (Yamaji et al., 2017).
Antimicrobial Activity
Benzamide derivatives have been studied for their antimicrobial properties, with some compounds showing significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Naganagowda & Petsom, 2011).
Anticancer Activity
Research into benzamide derivatives has also revealed their potential in anticancer therapy. Certain compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating their utility in designing new anticancer drugs (Adhami et al., 2014).
Synthesis and Characterization
Advancements in the synthesis and characterization of benzamide derivatives and their complexes have been reported, providing a foundation for further exploration and application in various fields of chemistry and material science. These studies focus on developing efficient synthetic routes and understanding the structural properties of these compounds (Shockravi et al., 2009).
Metabolism and Pharmacokinetics
Investigations into the metabolism and pharmacokinetics of related compounds, such as tyrosine kinase inhibitors, offer valuable insights into the drug development process. Understanding the metabolic pathways and excretion profiles of these compounds can aid in the design of drugs with optimal absorption, distribution, and efficacy profiles (Yue et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4-dichloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3N3O/c18-13-3-1-10(7-14(13)19)16(26)24-12-5-6-25(9-12)15-4-2-11(8-23-15)17(20,21)22/h1-4,7-8,12H,5-6,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPVCNRBNOWNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide |
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